This compound falls under the category of imidazo[4,5-c]pyridines, which are known for their diverse biological activities, including anticancer and antiviral properties. The presence of the bromine atom at the 7-position enhances its biological activity by facilitating interactions with cellular targets .
The synthesis of 7-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine can be achieved through several methods. A common synthetic route involves the cyclization of specific precursors:
In industrial settings, continuous flow reactors are often employed to optimize yield and purity. This method allows for precise control over reaction conditions, improving scalability for commercial production .
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are utilized to confirm the structure and purity of the synthesized compound. The distinct chemical shifts in NMR spectra provide insights into the electronic environment around the hydrogen atoms in the molecule .
7-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine is involved in various chemical reactions:
The mechanism of action for 7-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine primarily involves its interaction with biological macromolecules:
These interactions often lead to altered gene expression profiles and cellular responses, impacting processes such as apoptosis and metabolism .
The compound has a melting point range that can be determined through differential scanning calorimetry (DSC) or similar thermal analysis techniques .
7-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine has numerous applications across various scientific fields:
Imidazo[4,5-c]pyridine belongs to the broader class of nitrogen-dense fused bicyclic heterocycles, characterized by a five-membered imidazole ring fused to a pyridine ring at the [4,5-c] bonds. This specific fusion results in a π-deficient system with three nitrogen atoms at positions 1, 3, and 8 of the ring system. The compound 7-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine (CAS 1044772-00-0) features the canonical SMILES string Cn1c(-c2ccccc2)nc2cncc(Br)c21
and molecular formula C₁₃H₁₀BrN₃
, with a molecular weight of 288.14–288.15 g/mol [1] [3]. The bromine atom at C7, methyl at N1, and phenyl at C2 create a sterically congested environment, influencing electron distribution and intermolecular interactions. Key structural parameters include:
Table 1: Structural and Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₀BrN₃ |
Molecular Weight | 288.14–288.15 g/mol |
Canonical SMILES | Cn1c(-c2ccccc2)nc2cncc(Br)c21 |
Purity (Commercial) | 95–97% |
XLogP3 | ~3.2 (estimated) |
The planar structure enables π-stacking interactions critical for biological activity, while bromine’s polarizability enhances halogen bonding potential.
Imidazo[4,5-c]pyridines serve as privileged bioisosteres of purine nucleobases due to their isoelectronic nature and analogous hydrogen-bonding topology. The nitrogen atoms at N3 and N8 mimic purine’s N1 and N9 positions, enabling recognition by adenosine/purine-binding proteins [8] [9]. This bioisosterism is exploited in kinase inhibitor design, as the scaffold occupies the ATP-binding pocket with high complementarity. Specifically:
Halogenated imidazopyridines emerged as key pharmacophores following seminal work in the mid-1990s (WO1996003402A1), which disclosed bromo/chloro derivatives as intermediates for kinase inhibitors [5]. Bromination at the C7 position was strategically prioritized due to:
Commercial availability since the late 2000s (e.g., Fluorochem UK, MolDB) reflects rising demand, with pricing at £306/100mg (95% purity) and $340/250mg (97% purity) [1] [3].
Table 2: Commercial Availability and Pricing
Supplier | Purity | Quantity | Price | Lead Time |
---|---|---|---|---|
Fluorochem UK | 95% | 100 mg | £306.00 | Next day (UK) |
MolDB | 97% | 250 mg | $340.00 | 1–3 weeks |
Laibo Chem | 97% | 1 g | R$8,199.53 | Available |
The tripartite substitution in 7-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine confers optimized pharmacochemical properties:
Hazard profiles (GHS07: H302/H315/H319/H335) necessitate handling precautions but do not preclude routine laboratory use [1].
Table 3: Hazard Classification (GHS)
Hazard Statement | Precautionary Measures |
---|---|
H302: Harmful if swallowed | P264, P270: Wash hands/face; avoid eating/drinking |
H315: Causes skin irritation | P280: Wear gloves/protective clothing |
H319: Causes serious eye irritation | P305+P351+P338: Rinse eyes cautiously |
H335: May cause respiratory irritation | P261: Avoid breathing dust; P271: Use in ventilated space |